tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate
Description
tert-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate is a chiral sulfone-containing heterocyclic compound characterized by a five-membered oxathiazolidine ring with a tert-butyl carbamate group at position 3 and a methoxymethyl substituent at the 4S position (Fig. 1).
Properties
IUPAC Name |
tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-9(2,3)16-8(11)10-7(5-14-4)6-15-17(10,12)13/h7H,5-6H2,1-4H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWHXHCSDYWSCI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2023006-41-7 | |
| Record name | t-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate typically involves the reaction of tert-butyl esters with appropriate reagents to form the desired oxathiazolidine ring. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the oxathiazolidine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s reactivity is governed by its functional groups:
Nucleophilic Substitution
The methoxymethyl group (-OCH₂OMe) undergoes nucleophilic substitution under basic or acidic conditions. For example:
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Reaction with amines : The methoxymethyl group can react with nucleophiles (e.g., amines) to form new C-N bonds.
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Hydrolysis : Under acidic conditions, the methoxymethyl group may hydrolyze to form a hydroxymethyl derivative.
Hydrolysis of the Ester Group
The tert-butyl ester (-OC(C)(C)C) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid:
Oxathiazolidine Ring Reactivity
While specific ring-opening reactions for this compound are not detailed in accessible sources, similar oxathiazolidines undergo:
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Electrophilic attack : The sulfur atom in the ring may act as a nucleophile, enabling reactions with electrophiles (e.g., aldehydes, ketones).
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Reduction : The dioxo groups (S=O) could be reduced to sulfides (S) under appropriate conditions, though this is speculative without direct evidence.
Comparative Analysis of Structural Variants
The reactivity of this compound can be contextualized by comparing it to related oxathiazolidines:
Steric and Electronic Effects on Reactivity
-
Steric hindrance : The bulky tert-butyl group reduces the rate of ester hydrolysis and nucleophilic substitution.
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Electronic effects : The electronegative dioxo groups (S=O) enhance the electrophilicity of the oxathiazolidine ring, potentially stabilizing intermediates during reactions.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxathiazolidines can inhibit the growth of cancer cell lines. For instance, compounds with similar scaffolds have shown significant inhibition rates against leukemia and CNS cancer cell lines in National Cancer Institute assays .
- Antimicrobial Properties : The structural features of oxathiazolidines contribute to their potential as antimicrobial agents. Studies have demonstrated their effectiveness against a range of bacterial and fungal pathogens .
Anticancer Activity
A study investigated the anticancer properties of several thiazolidinone derivatives, including those structurally related to this compound. Notably:
- Compound 4g showed an inhibition value of 84.19% against the MOLT-4 leukemia cell line.
- Compound 4p exhibited a 72.11% inhibition against CNS cancer cell line SF-295 .
These results indicate that modifications in the oxathiazolidine structure can lead to enhanced anticancer activity.
Antimicrobial Studies
In another study focusing on the antimicrobial effects of thiazolidinone derivatives:
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxathiazolidine Ring
tert-Butyl (4S,5R)-4,5-Dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate (CAS 2429965-94-4)
- Structure : Contains methyl groups at positions 4 and 5 instead of methoxymethyl.
- Properties: Lower polarity due to non-polar methyl substituents. Molecular weight: 251.3 g/mol (C9H17NO5S) vs. ~265 g/mol (estimated) for the target compound. Reduced solubility in polar solvents compared to the methoxymethyl analog .
tert-Butyl 4,4-Dimethyl-2,2-dioxooxathiazolidine-3-carboxylate
- Structure : Two methyl groups at position 4.
- Molecular formula: C10H17NO5S vs. C10H19NO6S (estimated for target compound). Lower solubility due to lack of methoxy group .
Oxazolidine vs. Oxathiazolidine Derivatives
tert-Butyl (4S)-4-[(1E)-3-Ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Properties: Higher electron density due to the absence of sulfone groups. Molecular weight: 325.4 g/mol (C16H25NO5) vs. ~265 g/mol (target). Applications: Intermediate in alkaloid synthesis .
tert-Butyl (4S)-4-Isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate (CAS 141468-55-5)
- Structure: Oxazolidinone ring with isopropyl and two ketone groups.
- Properties: Increased electrophilicity due to dual ketones. Molecular weight: 243.26 g/mol (C11H17NO5) vs. target compound’s sulfone stability. Applications: Precursor for β-lactam antibiotics .
Functional Group Modifications
(R)-tert-Butyl 4-Formyl-2,2-dimethylthiazolidine-3-carboxylate
- Structure : Thiazolidine ring with a formyl group.
- Properties: Aldehyde group enhances reactivity in nucleophilic additions. Molecular formula: C11H19NO3S vs. target compound’s methoxymethyl. Applications: Chiral aldehyde for asymmetric synthesis .
tert-Butyl (2S,4S,5S)-1-(4-(tert-Butyl)-3-methoxybenzoyl)-5-Ethyl-4-(methoxymethyl)pyrrolidine-2-carboxylate
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Core Ring | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| tert-Butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate | Oxathiazolidine | 4S-methoxymethyl, 3-tert-butyl | C10H19NO6S (est.) | ~265 | High polarity, chiral specificity |
| tert-Butyl (4S,5R)-4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate | Oxathiazolidine | 4S-CH3, 5R-CH3 | C9H17NO5S | 251.3 | Low solubility, steric hindrance |
| tert-Butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate | Oxathiazolidine | 4,4-(CH3)2 | C10H17NO5S | 259.3 | High steric bulk |
| tert-Butyl (4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyloxazolidine-3-carboxylate | Oxazolidine | 4S-propenyl ester | C16H25NO5 | 325.4 | Electron-rich, synthetic intermediate |
Biological Activity
Tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-oxathiazolidine-3-carboxylate, with the CAS number 2023006-41-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and possible mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 267.3 g/mol. Its structure features a tert-butyl group, a methoxymethyl substituent, and a dioxo oxathiazolidine ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO6S |
| Molecular Weight | 267.3 g/mol |
| Purity | 97% |
| CAS Number | 2023006-41-7 |
Cytotoxicity Studies
Understanding the cytotoxic effects of this compound is crucial for evaluating its safety profile:
- Cell Viability Assays : Preliminary data suggest that the cytotoxicity of related oxathiazolidine derivatives varies significantly depending on their structural modifications. For example, some derivatives showed IC50 values ranging from 8 to 32 µg/mL against human fibroblasts .
While specific mechanisms for this compound are not fully elucidated, studies on similar compounds indicate several potential pathways:
- Disruption of Cell Membranes : Compounds may disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial metabolism.
Study 1: Antimicrobial Efficacy
A recent study synthesized various oxathiazolidine derivatives and tested their antimicrobial efficacy against multiple strains. The results indicated that modifications at the methoxy position significantly influenced antibacterial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against S. aureus and reduced toxicity towards human cells compared to their parent structures .
Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of oxathiazolidine derivatives on gastric cancer cell lines. The study found that certain structural features led to selective toxicity against cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Deprotection | TFA (0.4 mL) in DCM, 0°C, 6 hours | 98% | |
| Reduction | NaBH₄ (2 mmol) in EtOH, RT, 16 hours | 93% | |
| Allylation | Allylbromide, NaH (dry THF), 18 hours | 51% |
Advanced: How can stereochemical integrity be maintained during functionalization of the oxathiazolidine core?
Answer:
- Chiral Auxiliaries : Use of (4S)-configured starting materials to enforce stereochemistry, as demonstrated in HCV inhibitor syntheses .
- Catalytic Control : Hydrogenation with Pd/C under H₂ atmosphere to preserve stereochemistry during saturation of double bonds (e.g., vinyl to ethyl groups) .
- Stereochemical Analysis : Confirm configuration via NMR coupling constants (e.g., vicinal protons) or X-ray crystallography of intermediates .
Note : Contradictions in yields (e.g., 51% for allylation vs. 98% for deprotection) highlight the need for optimizing steric and electronic effects in bulky substituents .
Basic: What analytical methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₂N₂O₃: calc. 230.30) .
Advanced: How to troubleshoot low yields in oxathiazolidine ring formation?
Answer:
- Solvent Effects : Use dry THF or acetonitrile to minimize hydrolysis of sensitive intermediates .
- Catalyst Screening : Test BiCl₃ for Lewis acid-mediated cyclization, which improved yields in analogous pyrrolidine syntheses .
- Temperature Optimization : Elevated temperatures (65°C) for thiazole incorporation via HCl/dioxane-mediated cyclization .
Q. Table 2: Yield Optimization Strategies
| Issue | Solution | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | Anhydrous solvents (THF, DCM) | +20% | |
| Slow Cyclization | BiCl₃ (10 mol%), wet acetonitrile, 4 hours | 93% |
Basic: What is the role of the methoxymethyl group in this compound’s reactivity?
Answer:
The methoxymethyl (-OCH₂CH₃) group:
- Enhances Solubility : Polar ether linkage improves solubility in organic-aqueous mixtures .
- Directs Stereochemistry : Acts as a steric guide during nucleophilic attacks on the oxathiazolidine ring .
- Functional Handle : Can be deprotected (e.g., with BBr₃) for further derivatization .
Advanced: How to resolve contradictions in biological activity data for analogs?
Answer:
- Structure-Activity Relationship (SAR) : Compare inhibitory activity (e.g., HCV RNA replication) of derivatives with varying substituents (e.g., thiazole vs. vinyl groups) .
- Metabolic Stability Assays : Test hepatic microsomal stability to identify labile groups (e.g., ester vs. carbamate linkages) .
- Docking Studies : Use molecular modeling to correlate stereochemistry with target binding (e.g., HCV NS5A protein) .
Basic: What purification techniques are effective for this compound?
Answer:
- Flash Chromatography : Use silica gel with hexane/ethyl acetate gradients for non-polar intermediates .
- Recrystallization : Ethanol or hexane for polar final products (e.g., white solids with m.p. >100°C) .
- HPLC : Reverse-phase C18 columns for enantiomeric resolution of stereoisomers .
Advanced: How does the oxathiazolidine ring’s conformation influence reactivity?
Answer:
- Ring Strain : The 5-membered oxathiazolidine’s puckered conformation increases susceptibility to nucleophilic attack at the carbonyl .
- Torsional Effects : Methoxymethyl orientation (axial vs. equatorial) alters steric accessibility for derivatization .
- Electronic Effects : Electron-withdrawing sulfonyl (SO₂) groups enhance electrophilicity of adjacent carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
